N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034504-20-4
VCID: VC6375646
InChI: InChI=1S/C18H23N5O/c24-18(14-4-5-15-16(9-14)22-12-21-15)20-11-13-3-6-17(19-10-13)23-7-1-2-8-23/h3,6,10,12,14H,1-2,4-5,7-9,11H2,(H,20,24)(H,21,22)
SMILES: C1CCN(C1)C2=NC=C(C=C2)CNC(=O)C3CCC4=C(C3)NC=N4
Molecular Formula: C18H23N5O
Molecular Weight: 325.416

N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

CAS No.: 2034504-20-4

Cat. No.: VC6375646

Molecular Formula: C18H23N5O

Molecular Weight: 325.416

* For research use only. Not for human or veterinary use.

N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide - 2034504-20-4

Specification

CAS No. 2034504-20-4
Molecular Formula C18H23N5O
Molecular Weight 325.416
IUPAC Name N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Standard InChI InChI=1S/C18H23N5O/c24-18(14-4-5-15-16(9-14)22-12-21-15)20-11-13-3-6-17(19-10-13)23-7-1-2-8-23/h3,6,10,12,14H,1-2,4-5,7-9,11H2,(H,20,24)(H,21,22)
Standard InChI Key KBTKXRNMDHDUIP-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C(C=C2)CNC(=O)C3CCC4=C(C3)NC=N4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: A bicyclic system with partial saturation, reducing aromaticity compared to fully conjugated benzimidazoles. This moiety is linked to a carboxamide group at the 5-position.

  • Pyridin-3-ylmethyl Group: A pyridine ring substituted at the 3-position with a methylene bridge.

  • Pyrrolidin-1-yl Substituent: A five-membered nitrogen-containing ring attached to the pyridine’s 6-position, introducing conformational flexibility and basicity.

The IUPAC name, 2-methyl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide, reflects these components.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2034585-06-1
Molecular FormulaC₁₉H₂₅N₅O
Molecular Weight339.443 g/mol
SMILESCC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCCC4
InChI KeyYUVQPNJQAXRADG-UHFFFAOYSA-N

Synthesis and Derivatives

Synthetic Pathways

The compound’s synthesis likely involves multi-step amide coupling and heterocyclic assembly:

  • Benzimidazole Core Formation: Cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .

  • Pyridine-Pyrrolidine Assembly: Nucleophilic aromatic substitution or transition metal-catalyzed coupling to introduce the pyrrolidine group .

  • Amide Bond Formation: Coupling the benzimidazole-carboxylic acid with (6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine using reagents like HATU or EDCI .

A related compound, N-((2-pyrrolidin-1-yl-pyridin-3-yl)methyl)-6-(4-chlorophenyl)-pyrazine-2-carboxamide (MW 393.9 g/mol), demonstrates analogous synthetic logic.

Structural Analogues

Modifications to the core structure influence bioactivity:

  • 2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 1216094-51-7): A simpler pyridine-pyrrolidine fragment used in ligand design.

  • Triaryl Benzimidazoles: Antibacterial agents targeting DNA minor grooves, highlighting the benzimidazole scaffold’s versatility .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

Experimental solubility data for the compound is unavailable, but predictions based on logP (calculated: 2.8) suggest moderate lipophilicity. The pyrrolidine group (pKa ~11) enhances water solubility at physiological pH via protonation.

Metabolic Considerations

  • CYP450 Interactions: The pyridine and benzimidazole moieties may inhibit CYP3A4/2D6, necessitating drug-drug interaction studies .

  • Bioavailability: Oral absorption is likely limited by molecular weight (>500 g/mol threshold), though methylene linkers may improve permeability .

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: No published data exists on specific protein targets or cellular assays for this compound.

  • Toxicity Profile: Cytotoxicity studies in mammalian cell lines are absent.

Synthetic Optimization

  • Prodrug Strategies: Esterification of the carboxamide could improve bioavailability.

  • Heterocycle Replacement: Replacing pyrrolidine with azetidine may reduce metabolic oxidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator